molecular formula C17H16ClN3O5S B11031332 4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11031332
M. Wt: 409.8 g/mol
InChI Key: FRSMVQTXPGNUCF-UHFFFAOYSA-N
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Description

4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a 1,2,4-oxadiazole ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions, followed by the introduction of the sulfonamide group and the chlorobenzene moiety under specific reaction conditions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzene ring.

Scientific Research Applications

4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use as a drug candidate due to its unique chemical structure.

    Industry: The compound is explored for its potential use in materials science, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The 1,2,4-oxadiazole ring may also play a role in the compound’s biological activity by interacting with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE: is compared with other sulfonamide-containing compounds and 1,2,4-oxadiazole derivatives.

    Sulfonamide Derivatives: These compounds share the sulfonamide functional group and may have similar biological activities.

    1,2,4-Oxadiazole Derivatives: These compounds contain the 1,2,4-oxadiazole ring and are studied for their unique chemical properties.

Uniqueness

The uniqueness of 4-CHLORO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.8 g/mol

IUPAC Name

4-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C17H16ClN3O5S/c1-24-14-8-3-11(9-15(14)25-2)17-20-16(26-21-17)10-19-27(22,23)13-6-4-12(18)5-7-13/h3-9,19H,10H2,1-2H3

InChI Key

FRSMVQTXPGNUCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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